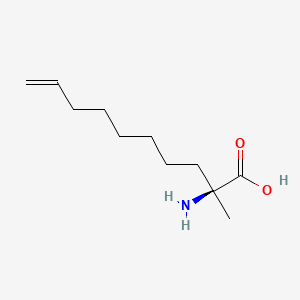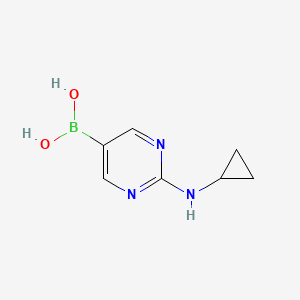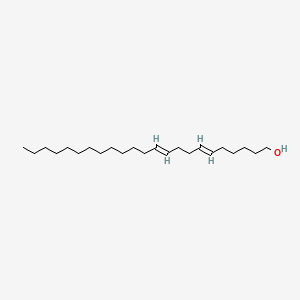
(6E,10E)-tricosa-6,10-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6E,10E)-tricosa-6,10-dien-1-ol” is a chemical compound with the molecular formula C23H44O and a molecular weight of 336.6041.
Synthesis Analysis
There is limited information available on the synthesis of “(6E,10E)-tricosa-6,10-dien-1-ol”. However, a related compound, coenzyme Q10, has been synthesized using cross-metathesis reactions2.Molecular Structure Analysis
The molecular structure of “(6E,10E)-tricosa-6,10-dien-1-ol” is not explicitly mentioned in the search results. However, it is likely to be a complex structure given its molecular formula.Chemical Reactions Analysis
The chemical reactions involving “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, a related compound, (6E,10E)-geranyl linalool, is formed from geranylgeranyl diphosphate by the catalytic action of (E, E)-geranyl linalool synthase (GES) and is then converted to TMTT under the regulation of P4503.Physical And Chemical Properties Analysis
The physical and chemical properties of “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, a related compound, (6E,10E,14E,18E)-2,6,10,19,23-Pentamethyl-2,6,10,14,18,22-tetracosahexaene, has a molecular formula of C29H48 and an average mass of 396.691 Da5.Aplicaciones Científicas De Investigación
Angiogenic Activity
Research on polyacetylene glucosides related to (6E,10E)-tricosa-6,10-dien-1-ol has shown angiogenic activity. In a study by Zhu et al. (2021), new polyacetylene glucosides isolated from Bidens parviflora Willd demonstrated angiogenic activity at specific concentrations, indicating potential applications in therapies related to blood vessel growth and repair (Zhu et al., 2021).
Biomarker for Anaerobic Methane Cycling
(6E,10E)-tricosa-6,10-dien-1-ol is linked to anaerobic methane cycling. In a study by Thiel et al. (2001), specific n-alkenes including (6E,10E)-tricosa-6,10-dien-1-ol were identified as biomarkers in microbial mats at methane seeps. This suggests potential applications in identifying and studying methane cycling processes in various environments (Thiel et al., 2001).
Synthetic Applications in Chemistry
(6E,10E)-tricosa-6,10-dien-1-ol and related compounds have implications in synthetic chemistry. For instance, studies on the synthesis of various organic compounds involve the use of similar polyacetylene or alkadiene structures. Pabst et al. (1998) discussed a ‘LEGO’ system involving the synthesis of complex organic structures, highlighting the versatility of such compounds in synthetic organic chemistry (Pabst et al., 1998).
Safety And Hazards
The safety and hazards associated with “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, it is important to handle all chemical compounds with care and appropriate safety measures.
Direcciones Futuras
The future directions for the study of “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, related compounds such as Zerumbone, a highly volatile monocyclic sesquiterpene compound found in large amounts in the rhizome of wild edible ginger, Zingiber zerumbet, have been studied for their potential development as anticancer agents6.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Further research and studies are needed to fully understand the properties and potential applications of “(6E,10E)-tricosa-6,10-dien-1-ol”.
Propiedades
IUPAC Name |
(6E,10E)-tricosa-6,10-dien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPNZHBRRBWNU-WSPGMDLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC=CCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/CC/C=C/CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678245 |
Source


|
| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6E,10E)-tricosa-6,10-dien-1-ol | |
CAS RN |
1221819-38-0 |
Source


|
| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

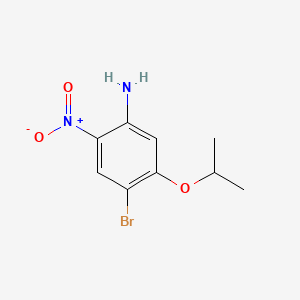
![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)
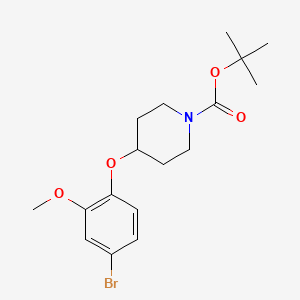
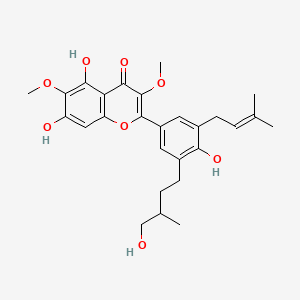
![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)
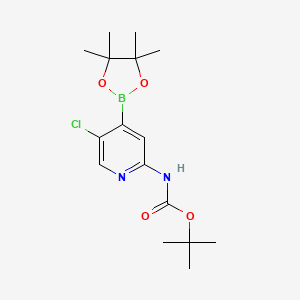
![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)
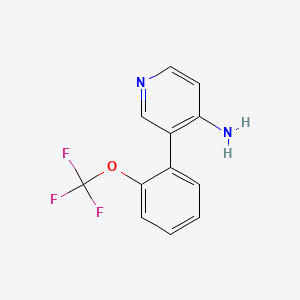
![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)
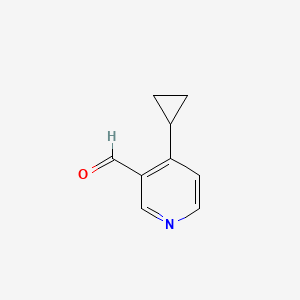
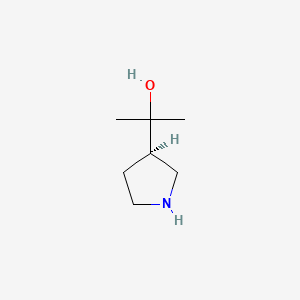
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)
